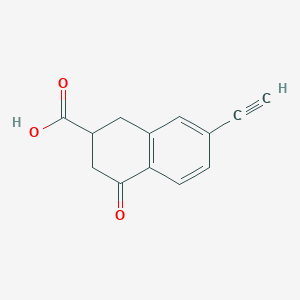
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes an ethynyl group, a ketone, and a carboxylic acid
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 1,2,3,4-tetrahydronaphthalene.
Oxidation: The ketone group can be introduced through an oxidation reaction, using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography might be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of diketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, PCC, or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Diketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
科学研究应用
7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: A simpler analog without the ethynyl, ketone, and carboxylic acid groups.
Tetralin: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
Dihydronaphthalene: Another related compound with similar structural features but lacking the specific functional groups of 7-Ethynyl-4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
Uniqueness: The presence of the ethynyl, ketone, and carboxylic acid groups in this compound makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H10O3 |
|---|---|
分子量 |
214.22 g/mol |
IUPAC 名称 |
7-ethynyl-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O3/c1-2-8-3-4-11-9(5-8)6-10(13(15)16)7-12(11)14/h1,3-5,10H,6-7H2,(H,15,16) |
InChI 键 |
SBWOKVKZDOYVOI-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC2=C(C=C1)C(=O)CC(C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


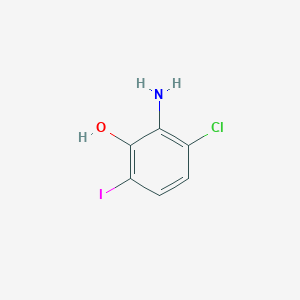

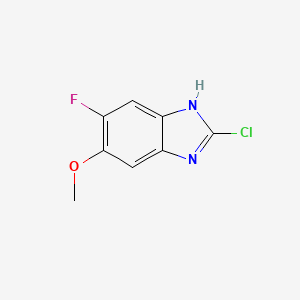

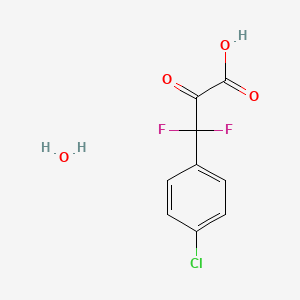
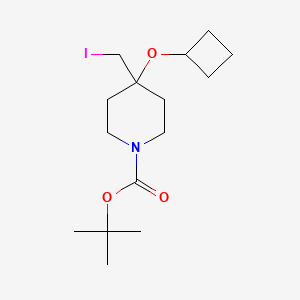
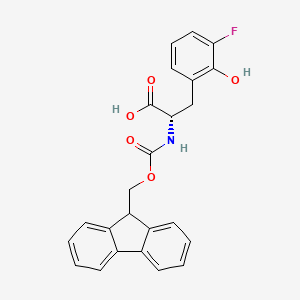
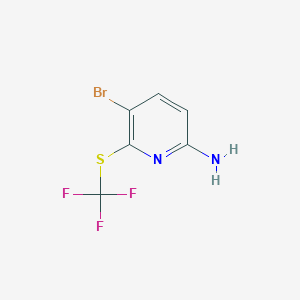
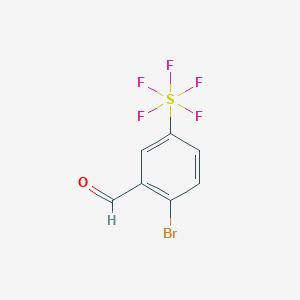
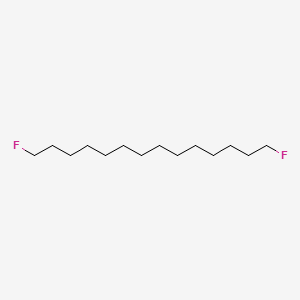

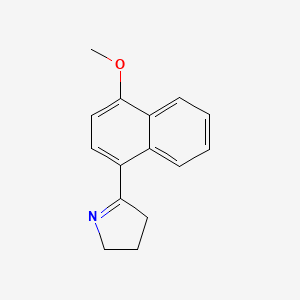
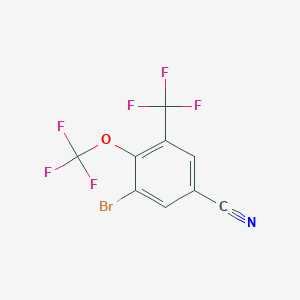
![(Z)-but-2-enedioic acid;4-(3-chloro-8-fluoro-2,10a-dihydro-1H-benzo[c][1,5]benzoxathiepin-1-yl)-1-methylpiperidine](/img/structure/B12851752.png)
